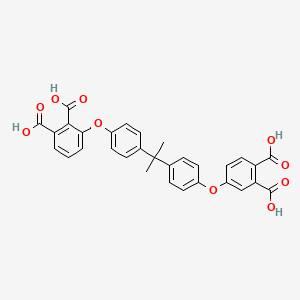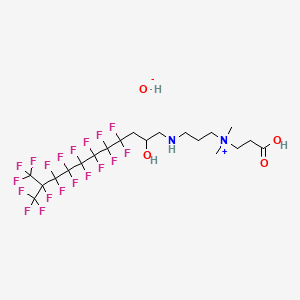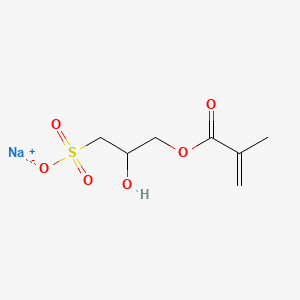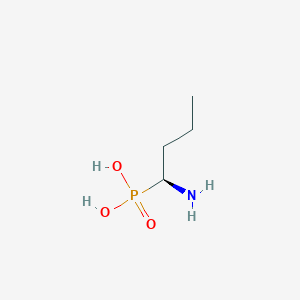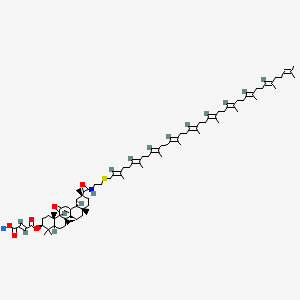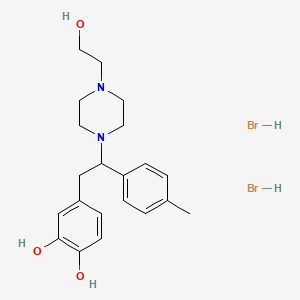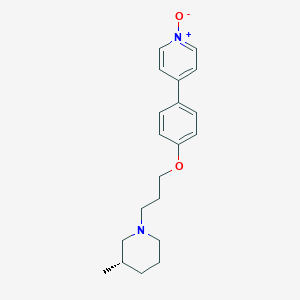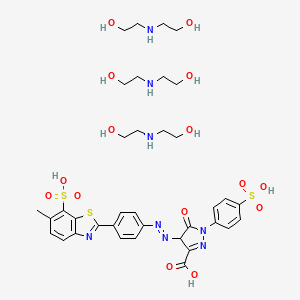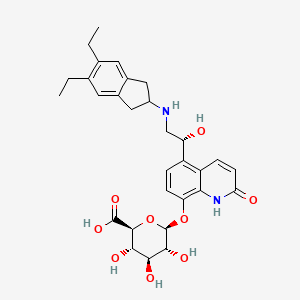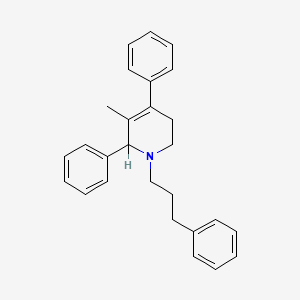
1,2,5,6-Tetrahydro-2,4-diphenyl-3-methyl-1-(3-phenylpropyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,5,6-Tetrahydro-2,4-diphenyl-3-methyl-1-(3-phenylpropyl)pyridine: is an organic compound belonging to the class of pyridines This compound is characterized by its complex structure, which includes multiple phenyl groups and a tetrahydropyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5,6-Tetrahydro-2,4-diphenyl-3-methyl-1-(3-phenylpropyl)pyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring through a cyclization reaction. This can be achieved by reacting appropriate precursors such as β-ketoesters with ammonia or primary amines under acidic or basic conditions.
Introduction of Phenyl Groups: The phenyl groups are introduced through Friedel-Crafts alkylation reactions. This involves the reaction of the pyridine ring with benzene derivatives in the presence of a Lewis acid catalyst such as aluminum chloride.
Hydrogenation: The tetrahydro form of the compound is obtained by hydrogenating the pyridine ring. This can be done using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Alkylation: The final step involves the introduction of the 3-phenylpropyl group through an alkylation reaction. This can be achieved by reacting the intermediate compound with a suitable alkyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,5,6-Tetrahydro-2,4-diphenyl-3-methyl-1-(3-phenylpropyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound to its fully saturated form. Hydrogenation using metal catalysts is a typical method.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions. Reagents such as halogens and nitrating agents can introduce new functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of iron or aluminum chloride.
Major Products Formed
Oxidation: Pyridine derivatives with additional oxygen-containing functional groups.
Reduction: Fully saturated tetrahydropyridine derivatives.
Substitution: Phenyl-substituted derivatives with halogens, nitro groups, or other functional groups.
Applications De Recherche Scientifique
1,2,5,6-Tetrahydro-2,4-diphenyl-3-methyl-1-(3-phenylpropyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the development of new materials and catalysts.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors. It may have applications in drug discovery and development.
Medicine: Investigated for its pharmacological properties. It may exhibit activity against certain diseases and conditions, making it a candidate for therapeutic development.
Industry: Utilized in the production of specialty chemicals and materials. Its unique structure makes it valuable in the design of new polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 1,2,5,6-Tetrahydro-2,4-diphenyl-3-methyl-1-(3-phenylpropyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, including inhibition or activation of enzymatic reactions and alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,6-Tetrahydropyridine: A simpler analog with fewer phenyl groups.
1,3-Diphenyl-2-propylpyridine: Similar structure but lacks the tetrahydro form.
2,4-Diphenylpyridine: Lacks the tetrahydro and 3-phenylpropyl groups.
Uniqueness
1,2,5,6-Tetrahydro-2,4-diphenyl-3-methyl-1-(3-phenylpropyl)pyridine is unique due to its combination of multiple phenyl groups and a tetrahydropyridine ring. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
89159-81-9 |
|---|---|
Formule moléculaire |
C27H29N |
Poids moléculaire |
367.5 g/mol |
Nom IUPAC |
5-methyl-4,6-diphenyl-1-(3-phenylpropyl)-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C27H29N/c1-22-26(24-15-7-3-8-16-24)19-21-28(27(22)25-17-9-4-10-18-25)20-11-14-23-12-5-2-6-13-23/h2-10,12-13,15-18,27H,11,14,19-21H2,1H3 |
Clé InChI |
UIXRABIRDDPMEU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(CCN(C1C2=CC=CC=C2)CCCC3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



